molecular formula C14H14N2O4 B11464097 2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde

2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde

Cat. No.: B11464097
M. Wt: 274.27 g/mol
InChI Key: FEIBMDKSMAMMDB-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde is a chemical compound that features a pyrimidine ring substituted with a 3,4,5-trimethoxyphenyl group and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbaldehyde typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine precursors. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with a pyrimidine derivative under reflux conditions . The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to active sites or allosteric sites on target proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C14H14N2O4/c1-18-11-4-10(5-12(19-2)13(11)20-3)14-15-6-9(8-17)7-16-14/h4-8H,1-3H3

InChI Key

FEIBMDKSMAMMDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=C(C=N2)C=O

Origin of Product

United States

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